molecular formula C9H9N3O5 B1282513 N-(2-Methyl-3,5-dinitrophenyl)acetamide CAS No. 3484-26-2

N-(2-Methyl-3,5-dinitrophenyl)acetamide

Cat. No.: B1282513
CAS No.: 3484-26-2
M. Wt: 239.18 g/mol
InChI Key: AAXBMKYEADPDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methyl-3,5-dinitrophenyl)acetamide is an organic compound characterized by the presence of nitro groups and an acetamide moiety attached to a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methyl-3,5-dinitrophenyl)acetamide typically involves the nitration of 2-methylacetanilide followed by acylation. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce nitro groups at the 3 and 5 positions of the phenyl ring. The acylation step involves the reaction of the nitrated product with acetic anhydride or acetyl chloride under basic conditions to form the final acetamide compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The nitration and acylation reactions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methyl-3,5-dinitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamide derivatives with various functional groups.

Scientific Research Applications

N-(2-Methyl-3,5-dinitrophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methyl-3,5-dinitrophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and acetamide moiety play a crucial role in its binding affinity and reactivity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological macromolecules, thereby exerting its effects .

Comparison with Similar Compounds

  • N-(2-Methyl-4,5-dinitrophenyl)acetamide
  • N-(2-Chloro-3,5-dinitrophenyl)acetamide
  • N-(2-Methyl-3,6-dinitrophenyl)acetamide

Comparison: N-(2-Methyl-3,5-dinitrophenyl)acetamide is unique due to the specific positioning of the nitro groups and the methyl substituent on the phenyl ring. This structural arrangement influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

N-(2-methyl-3,5-dinitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O5/c1-5-8(10-6(2)13)3-7(11(14)15)4-9(5)12(16)17/h3-4H,1-2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXBMKYEADPDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546034
Record name N-(2-Methyl-3,5-dinitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3484-26-2
Record name N-(2-Methyl-3,5-dinitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.